![molecular formula C24H21NO6 B340246 Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B340246.png)
Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate is a complex organic compound that belongs to the class of benzoic acid derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxybenzoic acid, benzoic acid derivatives, and phenylacetic acid derivatives. Common synthetic routes may involve esterification, amidation, and condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques. These methods may include the use of catalysts, high-pressure reactors, and purification processes such as crystallization and chromatography to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mécanisme D'action
The mechanism of action of Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,4-Dimethoxy-benzoylamino)-benzoic acid methyl ester
- 4-(3,4-Dimethoxy-benzoylamino)-benzoic acid ethyl ester
- 4-(3,4-Dimethoxy-benzoylamino)-benzoic acid propyl ester
Uniqueness
Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate is unique due to its specific structural features, such as the presence of both dimethoxybenzoylamino and phenyl-ethyl ester groups. These structural elements may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C24H21NO6 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H21NO6/c1-29-21-13-10-18(14-22(21)30-2)23(27)25-19-11-8-17(9-12-19)24(28)31-15-20(26)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,25,27) |
Clé InChI |
KXYZTYJZLLLSIE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CC=C3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


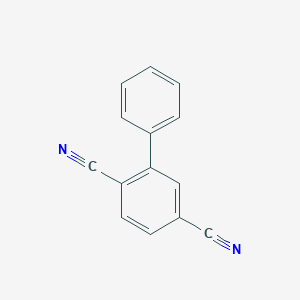
![2-Cyclohexyl-4-[(phenylsulfonyl)oxy]phenyl benzenesulfonate](/img/structure/B340166.png)
![PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE](/img/structure/B340169.png)

![4-[4-(Benzoyloxy)phenoxy]phenyl benzoate](/img/structure/B340172.png)
![4-chloro-N-[3-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B340173.png)
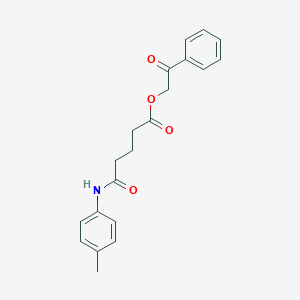
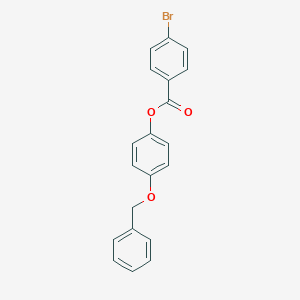
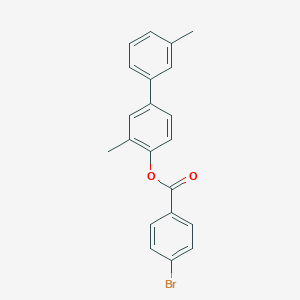
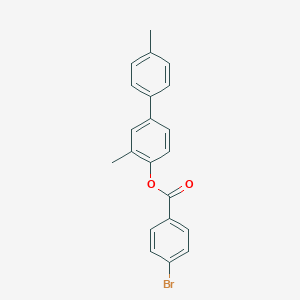
![4-[(Benzoyloxy)methyl]-2-methoxyphenyl benzoate](/img/structure/B340179.png)
![N-[4-(Benzyloxy)phenyl]-2-furamide](/img/structure/B340182.png)
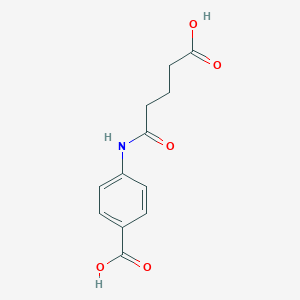
![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B340192.png)
